![molecular formula C17H20N2 B2849539 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine CAS No. 1094628-01-9](/img/structure/B2849539.png)
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine is a compound of interest in organic chemistry due to its structural complexity and potential applications. Its unique structure comprises a fused indole ring with an amine group, making it valuable in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine typically involves multi-step reactions
Industrial Production Methods: In industrial settings, the synthesis may be scaled up using continuous flow reactors that allow for precise control of reaction conditions. This method enhances yield and purity while minimizing by-products. The key challenges include maintaining the stability of intermediate compounds and ensuring efficient separation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine can undergo a variety of chemical reactions, including:
Oxidation: : The amine group can be oxidized to form corresponding imines or amides.
Reduction: : Reduction of the compound can lead to deamination or hydrogenation of the aromatic ring.
Substitution: : The aromatic ring allows for electrophilic substitution reactions, particularly at the para-position to the propan-2-yl group.
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: : Hydrogenation reactions may use palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Substitution: : Electrophilic substitutions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Oxidation leads to imines or amides.
Reduction typically produces deaminated derivatives or hydrogenated products.
Substitution reactions generate para-substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine has numerous applications:
Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential role in modulating enzyme activity.
Medicine: : Explored for its therapeutic potential, particularly in neuropharmacology due to its interaction with neurotransmitter pathways.
Industry: : Used in the manufacture of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The compound exerts its effects primarily through interaction with biological macromolecules. The amine group allows it to form hydrogen bonds and engage in nucleophilic attacks, influencing enzymatic activity. It may target specific molecular pathways, particularly those involving neurotransmitters, thereby modulating physiological responses.
Comparación Con Compuestos Similares
2-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-isoindol-5-amine shares similarities with other isoindole derivatives but stands out due to its specific structural features. Similar compounds include:
2-phenyl-2,3-dihydro-1H-isoindole
2-[4-(methyl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
2-[4-(propyl)phenyl]-2,3-dihydro-1H-isoindol-5-amine
Compared to these, the presence of the propan-2-yl group confers unique steric and electronic properties, influencing its reactivity and biological activity.
This compound's distinct structure and versatile applications make it a fascinating subject for ongoing research and industrial use. There you go—science and chemistry, nicely packaged!
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenyl)-1,3-dihydroisoindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2/c1-12(2)13-4-7-17(8-5-13)19-10-14-3-6-16(18)9-15(14)11-19/h3-9,12H,10-11,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMOWSBJDYXASIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
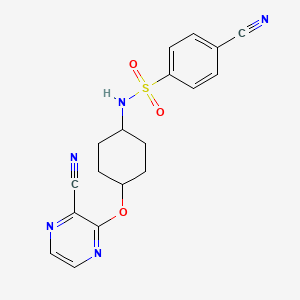
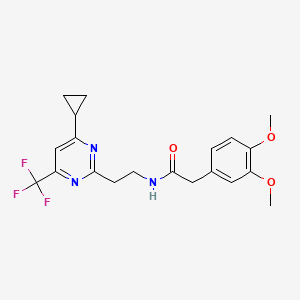
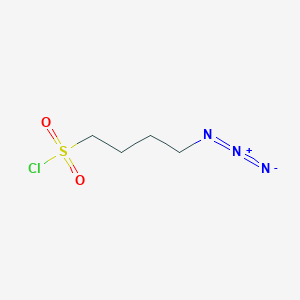
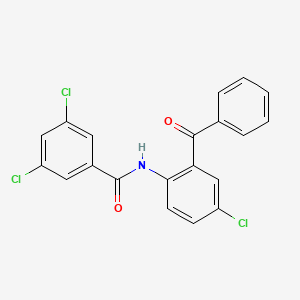
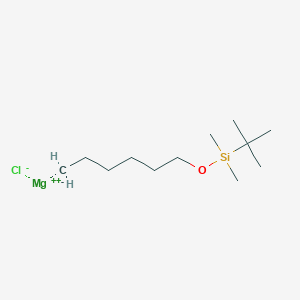

![N-{4-[(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2849471.png)
![3-(2-fluorophenyl)-N-[4-(thiophen-2-yl)oxan-4-yl]propanamide](/img/structure/B2849472.png)
![4-[3-(2,2,2-Trifluoroethyl)-1,2,4-oxadiazol-5-yl]benzoic acid](/img/structure/B2849473.png)
![N-(3-aminobenzyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2849474.png)
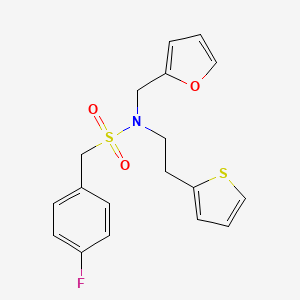
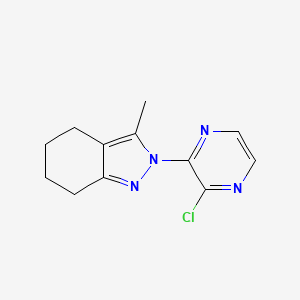
![N-[(1R)-1-(4-Chlorophenyl)ethyl]prop-2-enamide](/img/structure/B2849477.png)
![5-Methylimidazo[2,1-b][1,3]thiazole-6-carboxylic acid;hydrobromide](/img/structure/B2849478.png)
